molecular formula C9H11NO2 B180962 4-(Dimethylamino)-2-hydroxybenzaldehyde CAS No. 41602-56-6

4-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No. B180962
Key on ui cas rn: 41602-56-6
M. Wt: 165.19 g/mol
InChI Key: KURCTZNCAHYQOV-UHFFFAOYSA-N
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Patent
US04020084

Procedure details

The reaction product (XV) obtained in accordance with Example 16 is suspended in warm ethanol. A clear solution is formed, following the addition of 5 ml of 5% aqueous hydrochloric acid. 10 ml of water are added and the aqueous solution is extracted by repeated shaking with 10 ml batches of chloroform. After the chloroform has been distilled off in vacuo from the combined chloroform extracts, 2-hydroxy-4-dimethylaminobenzaldehyde (XVI) is obtained in the form of pale yellow needles, melting at 77° to 78° C.
Name
product ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[CH:11]1N(C2C=CC=CC=2)CCN1C1C=CC=CC=1.Cl.[OH2:29]>C(O)C>[OH:1][C:2]1[CH:7]=[C:6]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[CH:11]=[O:29]

Inputs

Step One
Name
product ( XV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)N(C)C)C1N(CCN1C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by repeated shaking with 10 ml batches of chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution is formed
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted
DISTILLATION
Type
DISTILLATION
Details
After the chloroform has been distilled off in vacuo from the combined chloroform

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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